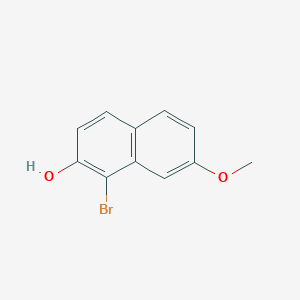

1-Bromo-7-methoxynaphthalen-2-ol

Descripción

1-Bromo-7-methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the first position, a methoxy group at the seventh position, and a hydroxyl group at the second position on the naphthalene ring .

Propiedades

IUPAC Name |

1-bromo-7-methoxynaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-14-8-4-2-7-3-5-10(13)11(12)9(7)6-8/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVGQOQEBBPNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

1-Bromo-7-methoxynaphthalen-2-ol can be synthesized through various synthetic routes. One common method involves the bromination of 7-methoxynaphthalen-2-ol using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Bromo-7-methoxynaphthalen-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

Aplicaciones Científicas De Investigación

1-Bromo-7-methoxynaphthalen-2-ol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Bromo-7-methoxynaphthalen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparación Con Compuestos Similares

1-Bromo-7-methoxynaphthalen-2-ol can be compared with other similar compounds, such as:

1-Bromo-2-methylnaphthalene: This compound has a bromine atom at the first position and a methyl group at the second position on the naphthalene ring. It differs from this compound in terms of its substituents and their positions on the ring.

7-Methoxynaphthalen-2-ol: This compound lacks the bromine atom and has only a methoxy group at the seventh position and a hydroxyl group at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Q & A

Q. What are the common synthetic routes for 1-Bromo-7-methoxynaphthalen-2-ol?

A typical method involves bromination of a methoxynaphthalene precursor. For example, bromine in acetic acid can selectively brominate 2-methoxynaphthalene at the 1-position (yielding 1-bromo-2-methoxynaphthalene). Adjusting reaction conditions (e.g., stoichiometry, temperature) may optimize regioselectivity for the 7-methoxy derivative. Recrystallization from ethanol is often used for purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., methoxy, bromine, hydroxyl groups).

- IR : Stretching frequencies for O-H (3200–3600 cm), C-O (methoxy, ~1250 cm), and C-Br (~600 cm) confirm functional groups.

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions, as demonstrated for analogous compounds .

Q. How is purification achieved post-synthesis?

Recrystallization from ethanol effectively removes impurities, as shown in brominated naphthalene syntheses. Column chromatography (e.g., hexane/ethyl acetate gradients) may be required for complex mixtures. TLC monitoring ensures purity .

Q. What solvents are suitable for recrystallizing this compound?

Ethanol is widely used due to its polarity and moderate boiling point. Acetone or ethyl acetate may serve as alternatives depending on solubility profiles .

Q. How does the methoxy group influence reactivity?

The electron-donating methoxy group directs electrophilic substitution to specific positions. In bromination, it may stabilize intermediates via resonance, affecting regioselectivity .

Advanced Research Questions

Q. How do intramolecular interactions influence crystal packing?

Intramolecular O-H···O hydrogen bonds form six-membered rings, stabilizing planar conformations. Intermolecular interactions (e.g., O-H···O, π-π stacking) govern crystal packing, as seen in analogous structures. Van der Waals forces between methoxy groups and aromatic systems further stabilize the lattice .

Q. What challenges arise in refining brominated naphthalenol crystal structures using SHELX?

Heavy atoms like bromine require careful treatment of anisotropic displacement parameters. Hydrogen bonding networks must be accurately modeled, with H atoms placed geometrically or located via difference maps. SHELXL’s robustness for small molecules makes it preferred, but twinning or disorder may necessitate complementary software (e.g., OLEX2) .

Q. How to resolve contradictions in crystallographic data?

Cross-validate datasets with multiple refinement tools (e.g., SHELX vs. PHENIX). Check for twinning using PLATON and verify hydrogen-bonding networks via Hirshfeld surface analysis. Discrepancies in bond angles or torsion may indicate unresolved disorder .

Q. How to design experiments probing hydrogen-bonding networks?

Q. What are the implications of crystal symmetry on stereochemical analysis?

Despite chiral centers, crystal symmetry (e.g., centrosymmetric space groups like ) can produce racemic mixtures. Polarized light microscopy or Flack parameter analysis during refinement distinguishes enantiomeric ordering .

Methodological Considerations

- Synthetic Optimization : Vary bromine stoichiometry and reaction time to control mono-/di-substitution.

- Crystallography : Use high-resolution data ( Å) for accurate H-atom placement.

- Data Validation : Cross-check spectroscopic and crystallographic results with computational models (e.g., Gaussian for NMR chemical shifts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.